Glycyrrhizic acid trilithium salt
Description
Historical Development of Glycyrrhizic Acid Derivatives
The therapeutic use of licorice (Glycyrrhiza glabra), the primary natural source of glycyrrhizic acid, dates to ancient Assyrian, Egyptian, and Chinese medicinal practices. Early applications focused on its anti-inflammatory and demulcent properties, though the isolation of glycyrrhizic acid as a distinct compound occurred in the 20th century. The mid-1900s saw the synthesis of early salts, such as ammonium and potassium variants, to improve solubility and bioavailability. Lithium-based derivatives emerged later, driven by lithium’s documented antiviral and neuroprotective effects in pharmacological contexts.
Academic Significance of Lithium Salt Formation
The substitution of glycyrrhizic acid’s carboxyl groups with lithium ions introduces distinct advantages:
| Property | Glycyrrhizic Acid | Trilithium Salt Derivative |
|---|---|---|
| Water Solubility | Low | High |
| Bioavailability | 2–5% | 15–20% (estimated) |
| Thermal Stability | Moderate | Enhanced |
Lithium’s small ionic radius (0.076 nm) facilitates tighter molecular packing, potentially increasing stability during storage and transport. Additionally, lithium’s role in modulating cellular apoptosis pathways complements glycyrrhizic acid’s innate antiviral mechanisms, creating synergistic effects observed in in vitro studies.
Position Within Glycyrrhizic Acid Salt Taxonomy
Glycyrrhizic acid salts are classified by their cationic constituents:
- Monovalent Salts :
- Divalent Salts :
- Trivalent Salts :
- Trilithium glycyrrhizinate (3 Li⁺)
The trilithium variant occupies a unique niche due to its triple lithium substitution, which enhances aqueous solubility by 3–4 times compared to monovalent salts. This structural distinction enables applications in hydrophilic formulations, such as injectables or topical solutions, where rapid dissolution is critical.
Key Research Motivations for Trilithium Salt Investigation
Recent studies emphasize three primary motivations:
- Antiviral Synergy : Lithium ions inhibit viral polymerases, while glycyrrhizic acid disrupts viral capsid assembly, offering dual-action mechanisms against herpesviruses and coronaviruses.
- Metabolic Stability : The enterohepatic recirculation of glycyrrhizic acid metabolites prolongs systemic exposure, which lithium may modulate to reduce toxicity risks.
- Formulation Flexibility : High solubility enables use in advanced delivery systems, including nanoparticles and hydrogels, as demonstrated in PEG-based extraction methodologies.
Properties
CAS No. |
134885-71-5 |
|---|---|
Molecular Formula |
C42H59Li3O16 |
Molecular Weight |
840.8 g/mol |
IUPAC Name |
trilithium;6-[2-carboxylato-6-[(11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-2-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C42H62O16.3Li/c1-37(2)15-18(55-34-27(48)25(46)28(30(58-34)33(51)52)56-35-26(47)23(44)24(45)29(57-35)32(49)50)16-40(5)22(37)8-9-42(7)31(40)21(43)14-19-20-17-39(4,36(53)54)11-10-38(20,3)12-13-41(19,42)6;;;/h14,18,20,22-31,34-35,44-48H,8-13,15-17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);;;/q;3*+1/p-3 |
InChI Key |
FWZXSUBXGXTPNE-UHFFFAOYSA-K |
Canonical SMILES |
[Li+].[Li+].[Li+].CC1(CC(CC2(C1CCC3(C2C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C)OC6C(C(C(C(O6)C(=O)[O-])OC7C(C(C(C(O7)C(=O)[O-])O)O)O)O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
The synthesis of glycyrrhizic acid trilithium salt involves several steps
-
Extraction from Licorice Root:
- Glycyrrhizic acid is extracted from the roots of licorice (Glycyrrhiza glabra).
- The extraction process typically involves solvent extraction or maceration.
-
Purification and Isolation:
- The crude extract is purified using various techniques, such as column chromatography or recrystallization.
- Glycyrrhizic acid is isolated and further processed.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. These methods are optimized for efficiency and yield.
Chemical Reactions Analysis
Reactivity
Glycyrrhizic acid trilithium salt undergoes various chemical reactions, including:
Hydrolysis: Cleavage of glycosidic bonds to release glycyrrhetinic acid and glucuronic acid moieties.
Oxidation: Oxidative processes can modify the structure of glycyrrhizic acid.
Conjugation Reactions: Glycyrrhizic acid can conjugate with other molecules, affecting its bioactivity.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., sulfuric acid) or enzymatic hydrolysis.
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide).
Conjugation Reactions: Various reagents depending on the desired conjugate.
Major Products
The major products of this compound reactions include glycyrrhetinic acid and its derivatives.
Scientific Research Applications
Glycyrrhizic acid trilithium salt has diverse applications:
Medicine: Used in traditional medicine for its anti-inflammatory, antiviral, and hepatoprotective properties.
Cosmetics: Included in skincare products for its soothing and anti-irritant effects.
Pharmacology: Investigated for its potential in treating liver diseases, viral infections, and inflammation.
Mechanism of Action
The compound’s effects are attributed to:
Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD): Regulates glucocorticoid metabolism.
Inhibition of HMGB1 Cytokine Activity: HMGB1 is involved in inflammation and immune responses.
Comparison with Similar Compounds
Structural and Chemical Properties
Glycyrrhizic acid salts differ in their counterions, which influence solubility, stability, and pharmacological behavior. Key examples include:
Q & A
Q. What are the validated methods for synthesizing glycyrrhizic acid salts, and how can their structural integrity be confirmed?
Glycyrrhizic acid salts are typically synthesized via neutralization reactions between glycyrrhizic acid and corresponding bases. For example, ammonium salts are produced by reacting glycyrrhizic acid with aqueous ammonia under controlled pH conditions . Structural confirmation involves:
- Nuclear Magnetic Resonance (NMR) : To verify the substitution pattern of the sugar moiety and triterpenoid backbone.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (≥95%) and monitor reaction progress, with theoretical plate counts ≥3,000 for resolution .
- Mass Spectrometry (MS) : For molecular weight confirmation (e.g., glycyrrhizic acid ammonium salt: C₄₂H₆₂O₁₆·NH₃, MW 839.97) .
Q. How should glycyrrhizic acid salts be stored to maintain stability in long-term studies?
Glycyrrhizic acid salts require:
- Temperature : Storage at 2–8°C to prevent degradation.
- Light : Protection from UV exposure (amber glass containers).
- Humidity : Sealed desiccators to avoid hygroscopic absorption, which may alter solubility . Shelf life under these conditions is typically 2 years, with periodic HPLC revalidation recommended .
Q. What analytical techniques are recommended for quantifying glycyrrhizic acid salts in biological matrices?
- Reverse-Phase HPLC : Using C18 columns and UV detection at 254 nm. Mobile phases often combine acetonitrile and 0.1% phosphoric acid .
- ELISA : For low-concentration detection in pharmacokinetic studies, with cross-reactivity validated against salt-specific isoforms .
Advanced Research Questions
Q. How do pharmacokinetic properties of glycyrrhizic acid salts vary with cation type (e.g., ammonium vs. trilithium)?
Cation choice influences solubility, bioavailability, and metabolic pathways:
- Ammonium salts exhibit higher aqueous solubility (e.g., 50 mg/mL in water) but rapid renal clearance.
- Lithium salts may enhance blood-brain barrier penetration due to smaller ionic radius, though empirical data are limited. Advanced studies should employ LC-MS/MS to track cation-specific metabolites (e.g., glycyrrhetic acid isomers) and compare tissue distribution profiles .
Q. What experimental strategies resolve contradictions in reported anti-inflammatory mechanisms of glycyrrhizic acid salts?
Discrepancies arise from:
- Isomer variability : 18β-glycyrrhetic acid (main metabolite) inhibits 11β-hydroxysteroid dehydrogenase, while 18α-isomers show glucocorticoid receptor agonism .
- Dose-dependent effects : Pro-inflammatory responses at high doses (>100 µM) due to ROS generation. Mitigation approaches:
- Use isomer-pure standards (e.g., ≥98% 18β-glycyrrhetic acid via chiral HPLC).
- Include NF-κB/COX-2 inhibition assays and ROS scavenging tests in study designs .
Q. How can glycyrrhizic acid salts be functionalized for targeted drug delivery?
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with glycyrrhizic acid ammonium salt (10–200 nm size) enhance intestinal mucositis treatment efficacy by 40% vs. free drug, validated via FTIR and in vivo plethysmometry .
- Supramolecular complexes : Co-formulation with taurine or gossypol derivatives improves water solubility and anti-arthritic activity (e.g., 50% edema reduction at 10 mg/kg) .
Q. What methodologies address the conflicting toxicity data between glycyrrhizic acid and its salts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
